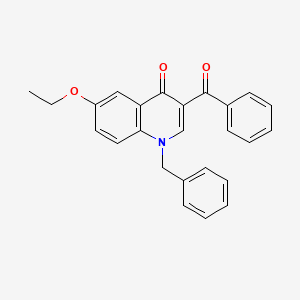

![molecular formula C21H26N6O B2878232 7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 2309310-14-1](/img/structure/B2878232.png)

7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Synthesis Techniques and Pharmacological Profiles : This chemical compound is part of a series synthesized for pharmacological screening. The synthesis process often involves nucleophilic attack and separation of isomers, with the resulting compounds displaying a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Analgesic and Antiparkinsonian Activities : Synthesized pyridine derivatives, similar to the compound , have demonstrated significant analgesic and antiparkinsonian activities. These activities are comparable to known drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).

Chemical Reactions and Derivative Synthesis

Synthesis of Pyrazolo[1,5-c]pyrimidines : The compound is structurally related to pyrazolo[1,5-c]pyrimidines, synthesized through the reaction of certain diketones with thiosemicarbazide. These derivatives have shown the ability to react with electrophiles and undergo various chemical transformations, including oxidation and conversion to pyrazolopyrimidinones (Marei et al., 1992).

Anticancer and Anti-Inflammatory Properties : Novel pyrazolopyrimidines derivatives, structurally similar to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in pharmacological screenings (Rahmouni et al., 2016).

Structural Analysis and Drug Development

Structural Characterization for Medicinal Chemistry : The structural characterization of similar pyrimidine compounds is essential in drug development, especially for designing compounds with targeted pharmacological properties. This includes analysis through techniques like X-ray crystallography and molecular modeling (Karczmarzyk & Malinka, 2008).

Drug-likeness and Receptor Affinity Analysis : Compounds containing the pyrimidine core, similar to the compound , have been analyzed for drug-likeness and receptor affinity. This includes assessing their binding affinity to various human receptors and evaluating their potential as therapeutic agents based on their structural features (Sadek et al., 2014).

Wirkmechanismus

Target of Action

The compound is a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of bioactive lipids, which are involved in various physiological processes such as inflammation and pain sensation.

Mode of Action

The compound interacts with its targets (sEH and FAAH) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of certain bioactive lipids, leading to their accumulation in the body.

Biochemical Pathways

The inhibition of sEH and FAAH affects several biochemical pathways. For instance, the inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. On the other hand, the inhibition of FAAH results in elevated levels of fatty acid amides like anandamide, which is a cannabinoid receptor agonist with analgesic properties .

Result of Action

The molecular and cellular effects of the compound’s action include the modulation of bioactive lipid levels, which can lead to anti-inflammatory, analgesic, and vasodilatory effects . These effects could potentially be harnessed for the treatment of conditions like chronic pain and inflammation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy could be affected by the presence of other compounds that compete for the same binding sites on sEH and FAAH. Additionally, extreme pH or temperature conditions could potentially affect the compound’s stability and hence its ability to inhibit sEH and FAAH .

Eigenschaften

IUPAC Name |

7-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-15-11-21(27-19(25-15)5-8-24-27)26-9-6-16(7-10-26)13-28-20-12-18(22-14-23-20)17-3-2-4-17/h5,8,11-12,14,16-17H,2-4,6-7,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOHEOQSOXLMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

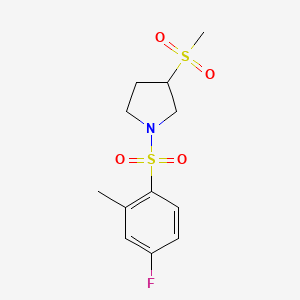

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2878151.png)

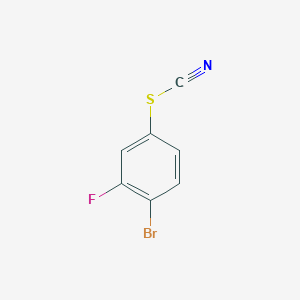

![8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2878155.png)

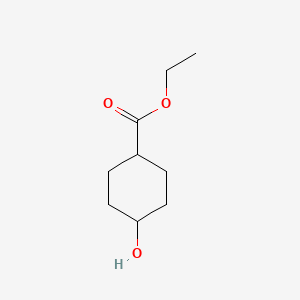

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2878161.png)

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)

![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)

![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)